5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Overview

Description

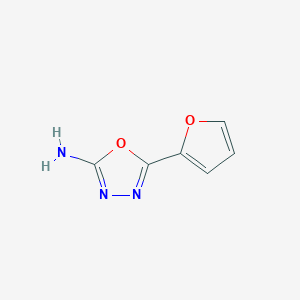

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5) is a heterocyclic compound with the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.13 g/mol . It features a 1,3,4-oxadiazole core substituted with an amine group at position 2 and a furan-2-yl moiety at position 3. The compound exhibits a planar oxadiazole ring, as confirmed by single-crystal X-ray studies, with bond lengths of C–O (1.369–1.364 Å) and C–N (1.285–1.289 Å) . Its furan ring is inclined at 13.42° relative to the oxadiazole plane, facilitating intermolecular N–H⋯N hydrogen bonding in the crystalline state .

Preparation Methods

Synthetic Routes

The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine typically involves several key steps and reaction conditions:

Cyclization Reaction

One common method for synthesizing this compound is through the cyclization of furan-2-carboxylic acid hydrazide. This reaction often involves:

Reagents : Furan-2-carboxylic acid hydrazide, carbon disulfide (CS₂), and a base (such as sodium ethoxide).

Solvent : Ethanol or other suitable solvents are used during the reflux process.

The general reaction can be summarized as follows:

$$

\text{Furan-2-carboxylic acid hydrazide} + \text{CS}_2 + \text{Base} \rightarrow \text{this compound}

$$

Alternative Methods

Another approach includes the use of manganese(II) acetate as a catalyst in the cyclization process. This method enhances the efficiency of the reaction and can yield high purity products.

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing this compound:

| Parameter | Condition |

|---|---|

| Temperature | Reflux (typically around 80–100°C) |

| Time | 4–6 hours |

| Solvent | Ethanol or dioxane |

| Base | Sodium ethoxide or potassium hydroxide |

Industrial Production Methods

For large-scale production, the following strategies are often implemented:

Continuous Flow Reactors

Utilizing continuous flow reactors allows for better control over reaction parameters, leading to improved yields and reduced reaction times.

Green Chemistry Principles

Incorporating green chemistry principles can enhance sustainability by minimizing waste and recycling solvents used in the synthesis process.

Characterization Techniques

To confirm the structure and purity of synthesized this compound, several analytical techniques are employed:

Spectroscopic Methods

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Verification of molecular structure and functional groups |

| Infrared Spectroscopy (IR) | Identification of functional groups through characteristic absorption peaks |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Amino derivatives with reduced nitrogen functionalities.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Physical Properties :

- Density: 1.385 g/cm³

- Boiling Point: 318.5°C at 760 mmHg

- Solubility: Soluble in methanol; stock solutions are typically prepared at 10 mM concentration .

Synthesis :

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives or through Schiff base formation. For example, refluxing 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde in DMF in the presence of concentrated H₂SO₄ yields the target compound after recrystallization .

Structural and Crystallographic Comparisons

5-Phenyl-1,3,4-oxadiazol-2-amine

- Structure : Replaces the furan group with a phenyl ring.

- Crystallography : The phenyl ring is inclined at a similar angle (~13.4°) to the oxadiazole plane but forms weaker hydrogen bonds (N–H⋯N vs. N–H⋯O in furan derivatives), leading to less stable crystal packing .

- Reactivity : The phenyl group’s electron-withdrawing nature reduces nucleophilic activity at the amine compared to the electron-rich furan substituent .

5-(4-(tert-Butyl)phenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (Compound 3d)

- Structure : Incorporates a bulky tert-butylphenyl group and a long dodecyl chain.

- Properties : Increased lipophilicity (logP > 5) enhances membrane permeability, making it suitable for cholinesterase inhibition studies (IC₅₀ = 12.3 µM for acetylcholinesterase) .

- Synthesis : Achieved via alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with 1-bromododecane in DMF .

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- Activity: Demonstrates potent anticancer effects, with growth inhibition (GP) values of 15.43–39.77 against melanoma (MDA-MB-435) and colon cancer (HCT-15) cell lines .

- Mechanism : The methoxy group enhances π-π stacking with DNA, while the dimethylphenyl moiety improves hydrophobic interactions .

Kinase Inhibitors (Compounds 2 and 3 in )

- Structure : 5-(5-Indol-3-yl-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine and its thione derivative.

- Activity: Exhibit nanomolar inhibition (IC₅₀ < 50 nM) against COT kinase due to the indole and quinoline groups’ planar aromatic systems, which optimize ATP-binding pocket interactions .

Biological Activity

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This compound features a furan ring fused with an oxadiazole moiety, which contributes to its chemical reactivity and potential therapeutic applications. Research has highlighted its roles in antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Furan Ring : Imparts aromatic stability.

- Oxadiazole Ring : Enhances reactivity and allows for various substitutions.

This unique combination allows the compound to interact with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. This binding can inhibit microbial growth or modulate pathways involved in inflammation and cancer progression. For instance, it has been suggested that the compound may inhibit enzymes critical for microbial survival, thus exhibiting antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The IC50 values reported for some derivatives range from moderate to potent levels depending on the specific structure.

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia), this compound derivatives showed considerable cytotoxic effects. Notably, some derivatives were found to induce apoptosis in these cell lines through mechanisms involving p53 activation and caspase cleavage .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 |

| U937 | 12.1 | Caspase activation |

| CEM-C7 (Leukemia) | <0.5 | Cytotoxicity at sub-micromolar levels |

Anti-inflammatory Activity

Beyond its antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxadiazole derivatives including this compound, it was found that certain modifications significantly enhanced activity against resistant bacterial strains. The presence of electron-withdrawing groups on the oxadiazole ring improved binding affinity to bacterial enzymes.

Study on Anticancer Activity

Another significant study focused on the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited greater potency than established chemotherapeutics like doxorubicin. The mechanism was linked to enhanced apoptosis rates and cell cycle arrest at G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under reflux conditions. Key steps include:

- Condensation of furan-2-carbohydrazide with thiourea derivatives.

- Acid-catalyzed cyclization using reagents like H₂SO₄ or POCl₃.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimal yields (60–75%) are achieved at 80–100°C for 6–8 hours, with purity confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what diagnostic peaks should researchers analyze?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Look for oxadiazole ring protons (δ 8.1–8.3 ppm) and furan protons (δ 6.3–7.4 ppm).

- IR Spectroscopy : Confirm N–H stretching (3250–3350 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (e.g., 177.16 g/mol) .

Q. What preliminary biological assays are recommended for evaluating pharmacological potential?

- Methodological Answer : Prioritize:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ calculation).

- Anti-inflammatory Potential : COX-2 inhibition assays (in vitro) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values.

- Account for solvation effects and protonation states in simulations.

- Test analogues with modified substituents (e.g., electron-withdrawing groups on the furan ring) to refine structure-activity relationships (SAR) .

Q. What strategies improve solubility and bioavailability without compromising the pharmacophore?

- Methodological Answer :

- Introduce hydrophilic groups (e.g., –OH, –NH₂) at the oxadiazole C5 position.

- Use prodrug approaches (e.g., acetylated amine derivatives).

- Optimize formulation via nanoemulsions or cyclodextrin complexes .

Q. How does crystal packing influence solid-state reactivity and intermolecular interactions?

- Methodological Answer :

- Analyze single-crystal XRD data (e.g., CCDC HB7522):

- Hydrogen bonding : N–H···N/O interactions stabilize the lattice.

- Torsional angles : Furan-oxadiazole dihedral angles (~15°) affect π-π stacking.

- Correlate packing motifs with thermal stability (TGA/DSC) .

Q. What advanced computational methods predict metabolic stability and toxicity pathways?

- Methodological Answer :

- Use ADMET Predictor or SwissADME to assess:

- CYP450 metabolism (e.g., 3A4/2D6 isoform interactions).

- hERG channel inhibition (cardiotoxicity risk).

- Perform molecular dynamics (MD) simulations to study binding kinetics with target proteins .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer :

Properties

IUPAC Name |

5-(furan-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARLYVZVOWYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227390 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-06-5 | |

| Record name | 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.